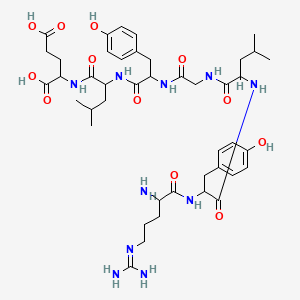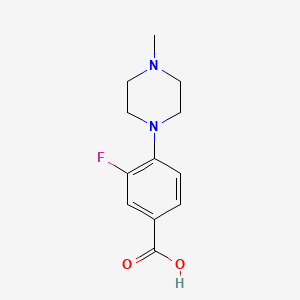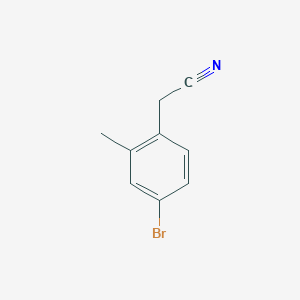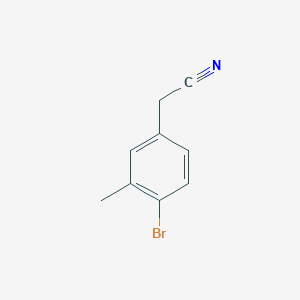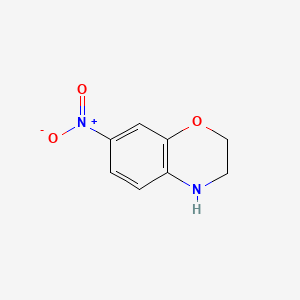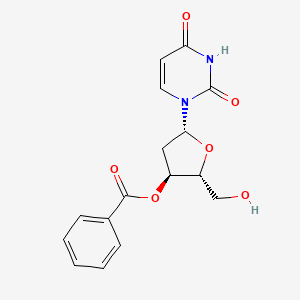
2'-Deoxyuridine 3'-benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxyuridine 3’-benzoate is a derivative of 2’-deoxyuridine, a naturally occurring deoxynucleoside This compound is characterized by the substitution of a benzoate group at the 3’ position of the sugar moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyuridine 3’-benzoate typically involves the reaction of 2’-deoxyuridine with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is subsequently purified to yield the final product. The reaction conditions often include:
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to overnight
Industrial Production Methods: While specific industrial production methods for 2’-Deoxyuridine 3’-benzoate are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 2’-Deoxyuridine 3’-benzoate can undergo various chemical reactions, including:
Oxidation: The benzoate group can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the benzoate group.
Substitution: The benzoate group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C)
Substitution: Nucleophilic substitution using reagents like sodium methoxide (NaOMe)
Major Products:
Oxidation: Benzoic acid derivatives
Reduction: 2’-Deoxyuridine
Substitution: Various substituted uridine derivatives
Applications De Recherche Scientifique
2’-Deoxyuridine 3’-benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other nucleoside analogs.
Biology: Employed in studies involving DNA synthesis and repair mechanisms.
Medicine: Potential use in the development of antiviral and anticancer drugs.
Industry: Utilized in the production of nucleic acid-based diagnostic tools and therapeutic agents.
Mécanisme D'action
The mechanism of action of 2’-Deoxyuridine 3’-benzoate involves its incorporation into DNA during replication. The benzoate group can interfere with normal base pairing, leading to disruptions in DNA synthesis and repair. This property makes it a valuable tool in studying DNA-related processes and developing therapeutic agents.
Comparaison Avec Des Composés Similaires
2’-Deoxyuridine: The parent compound without the benzoate group.
Idoxuridine: A halogenated derivative used as an antiviral agent.
Bromodeoxyuridine: A brominated analog used in DNA labeling and cancer research.
Uniqueness: 2’-Deoxyuridine 3’-benzoate is unique due to the presence of the benzoate group, which imparts distinct chemical properties and potential biological activities. This modification allows for specific interactions with DNA and other biomolecules, making it a versatile compound in research and therapeutic applications.
Propriétés
Numéro CAS |
33001-06-8 |
|---|---|
Formule moléculaire |
C16H16N2O6 |
Poids moléculaire |
332.31 g/mol |
Nom IUPAC |
[5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate |
InChI |
InChI=1S/C16H16N2O6/c19-9-12-11(24-15(21)10-4-2-1-3-5-10)8-14(23-12)18-7-6-13(20)17-16(18)22/h1-7,11-12,14,19H,8-9H2,(H,17,20,22) |
Clé InChI |
BAVPJAHZOFCPIE-UHFFFAOYSA-N |
SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)OC(=O)C3=CC=CC=C3 |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)OC(=O)C3=CC=CC=C3 |
SMILES canonique |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)OC(=O)C3=CC=CC=C3 |
Key on ui other cas no. |
33001-06-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



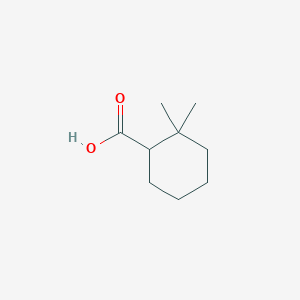
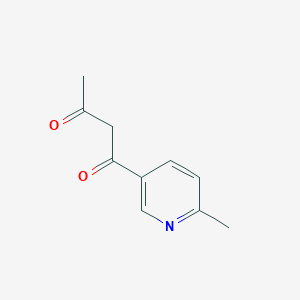
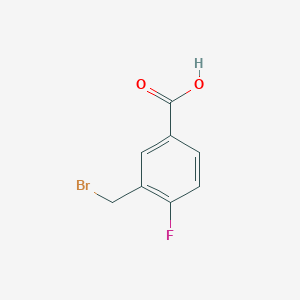
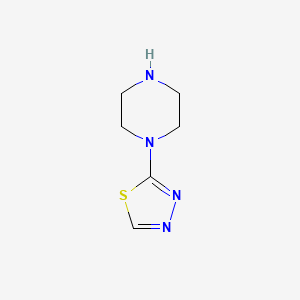
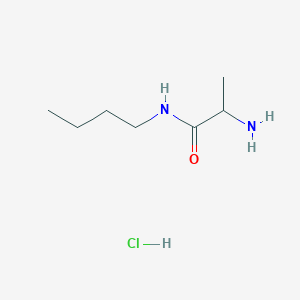
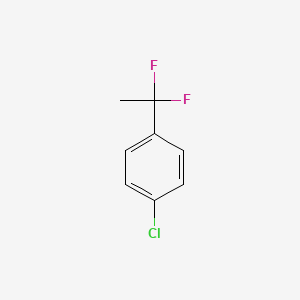

![[2-(1H-Pyrazol-1-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B1343136.png)
